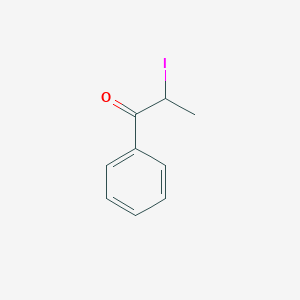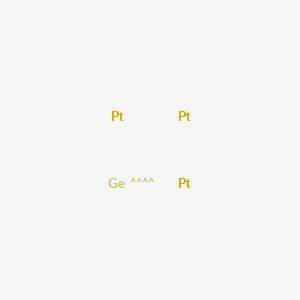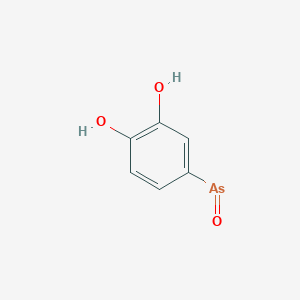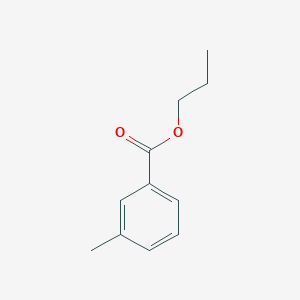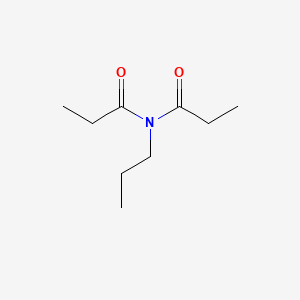
N-Propanoyl-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propanoyl-N-propylpropanamide is an organic compound with the molecular formula C6H13NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N)
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Propanoyl-N-propylpropanamide can be synthesized through several methods. One common approach involves the reaction of propionyl chloride with propylamine in the presence of a base such as pyridine. The reaction proceeds as follows:
CH3CH2COCl+CH3CH2CH2NH2→CH3CH2CONHCH2CH2CH3+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of propionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Propanoyl-N-propylpropanamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield propionic acid and propylamine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles (e.g., halides, alcohols) under appropriate conditions.
Major Products Formed
Hydrolysis: Propionic acid and propylamine.
Reduction: Propylamine.
Substitution: Depending on the nucleophile, various substituted amides can be formed.
Scientific Research Applications
N-Propanoyl-N-propylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Propanoyl-N-propylpropanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with the formula C3H7NO.
N-Propylacetamide: An amide with a similar structure but different substituents.
N-Butylpropanamide: An amide with a longer alkyl chain.
Uniqueness
N-Propanoyl-N-propylpropanamide is unique due to its specific combination of propionyl and propyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other amides may not be suitable.
Properties
CAS No. |
10601-71-5 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-propanoyl-N-propylpropanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-7-10(8(11)5-2)9(12)6-3/h4-7H2,1-3H3 |
InChI Key |
VVBABNGTISDSMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(=O)CC)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



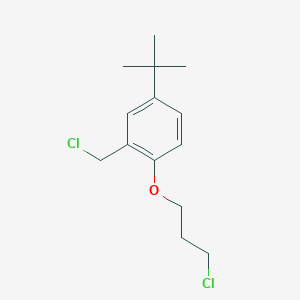
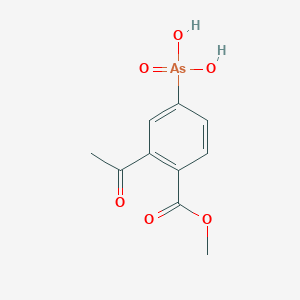

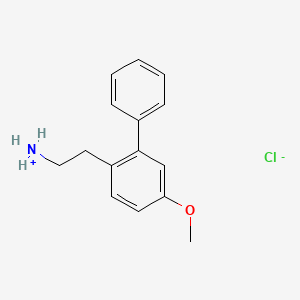


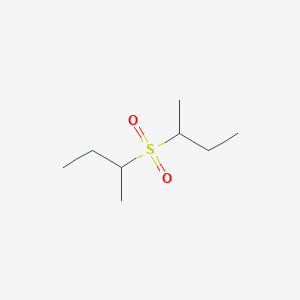

![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)
